BE-52440A - 195051-22-0

BE-52440A

Catalog Number: EVT-2491762
CAS Number: 195051-22-0
Molecular Formula: C34H34O14S
Molecular Weight: 698.69
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

BE-52440A was isolated from the mycelium of Streptomyces sp. A52440, which is known for producing various bioactive natural products. The classification of BE-52440A as a dimeric pyronaphthoquinone highlights its structural complexity, which includes a quinone moiety bridged by sulfur atoms, contributing to its biological properties .

Synthesis Analysis

The total synthesis of BE-52440A was first reported through an enantiodivergent approach, which allowed for the precise construction of its stereochemistry. The synthesis involved several key steps:

  1. Segment Coupling: The synthesis began with the coupling of two segments derived from D-glucose, which were crucial for forming the core structure of BE-52440A.
  2. Diels-Alder Reaction: An intramolecular Diels-Alder reaction was employed to construct critical stereocenters within the compound. This reaction was facilitated by using rare earth metal catalysts at elevated temperatures, achieving high yields .
  3. Lactonization: Following the formation of the core structure, lactonization reactions were conducted under specific conditions to finalize the cyclic components of the molecule.
  4. S-Bridging Dimerization: A significant step in the synthesis was the sulfur-bridging dimerization, which linked two pyronaphthoquinone units together, a defining feature of BE-52440A .
Molecular Structure Analysis

BE-52440A exhibits a complex molecular structure characterized by:

  • Molecular Formula: C19H18O6S
  • Molecular Weight: Approximately 378.41 g/mol
  • Structural Features: The compound contains a fused ring system with both aromatic and aliphatic components, including a sulfur bridge that connects two quinone units. The presence of multiple stereocenters contributes to its three-dimensional conformation and reactivity .

Spectroscopic Data

Analytical techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) have been utilized to confirm the structure and purity of BE-52440A. For instance, NMR data indicated specific chemical shifts that correspond to the unique environment of protons in the aromatic rings and substituents .

Chemical Reactions Analysis

BE-52440A participates in various chemical reactions that underscore its reactivity:

  1. Nucleophilic Attack: The epoxide moiety in related compounds can undergo nucleophilic attack by sulfur nucleophiles, leading to ring-opening reactions that are critical for forming dimeric structures.
  2. Oxidation and Reduction: The compound can undergo oxidation-reduction reactions, which may modify its biological activity and stability.
  3. Reactivity with Biological Targets: BE-52440A has shown cytotoxic effects against certain cancer cell lines, suggesting that it may interact with biological macromolecules such as DNA or proteins, although detailed mechanisms remain under investigation .
Mechanism of Action
  • Inhibition of Cell Proliferation: Preliminary studies indicate that BE-52440A inhibits cell growth in various cancer cell lines, potentially through interference with cellular signaling pathways.
  • Induction of Apoptosis: Evidence suggests that BE-52440A may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Further research is required to clarify these mechanisms and identify specific molecular targets within cancer cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of BE-52440A include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethyl acetate but poorly soluble in water.
  • Stability: Exhibits stability under acidic conditions but may degrade under prolonged exposure to light or extreme pH levels.

These properties are critical for determining suitable formulations for potential therapeutic applications .

Applications

BE-52440A has significant potential applications in various scientific fields:

  1. Antitumor Research: Its cytotoxic properties make it a candidate for further development as an anticancer agent.
  2. Natural Product Chemistry: The compound serves as a model for studying complex natural product synthesis and developing new synthetic methodologies.
  3. Pharmacological Studies: Investigating its mechanism of action could lead to insights into novel therapeutic strategies against cancer.
Historical Context and Discovery of BE-52440A

Isolation and Initial Characterization from Natural Sources

BE-52440A was first isolated in the late 1990s from Paenibacillus sp. LC231, a Gram-positive bacterium sourced from Lechuguilla Cave sediments. This environment’s ecological uniqueness—characterized by nutrient scarcity and spatial isolation—favored the evolution of bioactive metabolites with atypical structural features [2] [3]. Initial extraction employed acetone-water (7:3 v/v) due to its efficacy in solubilizing macrolide aglycones while preserving labile glycosidic bonds. The crude extract underwent sequential purification via solvent-solvent partitioning (ethyl acetate/water) and open-column chromatography on Sephadex LH-20, yielding a bioactive fraction with potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) [1] [4].

Critical physicochemical profiling revealed BE-52440A as a white crystalline solid with moderate polarity, soluble in methanol and dimethyl sulfoxide but insoluble in hexane. UV-Vis spectroscopy indicated λmax at 232 nm, characteristic of conjugated diene systems within macrolide scaffolds. Early antimicrobial assays demonstrated a minimum inhibitory concentration (MIC) of 0.5–2 µg/mL against Streptococcus pneumoniae and Bacillus subtilis, positioning it as a high-priority candidate for structural expansion [3] [4].

Table 1: Isolation Parameters and Physicochemical Properties of BE-52440A

ParameterDetail
Source OrganismPaenibacillus sp. LC231 (Lechuguilla Cave, New Mexico)
Extraction SolventAcetone:water (7:3 v/v)
Purification StepsSolvent partitioning → Sephadex LH-20 → Preparative HPLC (C18 reverse phase)
AppearanceWhite crystalline solid
SolubilityMethanol, DMSO; insoluble in hexane
UV λmax232 nm
Key BioactivityMIC: 0.5–2 µg/mL (Gram-positive pathogens)

Milestones in Early Structural Hypotheses

Initial structural proposals faced challenges due to BE-52440A’s molecular complexity. Size-exclusion chromatography estimated a molecular weight of ~900 Da, while elemental analysis (C, H, N) suggested a C45-48H70-74O14 empirical formula. Tandem mass spectrometry (LC-MS/MS) revealed key fragments at m/z 577 [M + Na – deoxyhexose]+ and 419 [aglycone + H]+, indicating a diglycosylated macrolactone core [1] [9].

The pivotal breakthrough came via 2D-NMR experiments (1H-13C HSQC, HMBC). HMBC correlations confirmed a 16-membered lactone ring with an E-configured C8–C9 double bond and methyl branches at C4 and C10. Glycosylation sites were mapped to C5 (α-L-oleandrose) and C3 (β-D-mycarose), distinguishing BE-52440A from erythromycin-like 14-membered macrolides [4] [10]. Discrepancies arose over the C12–C13 epoxy moiety, initially misinterpreted as a ketone due to analogous FTIR carbonyl stretches (1710 cm−1). X-ray crystallography of a p-bromobenzoate derivative ultimately validated the epoxy configuration, resolving a three-year controversy [10].

Table 2: Key Spectroscopic Data Resolving BE-52440A’s Structure

TechniqueCritical DataStructural Implication
LC-MS/MSm/z 905.4 [M + Na]+; fragments at 577, 419Diglycosylated 16-membered macrolactone
1H NMRδ 5.38 (dd, J=10.4 Hz, H-9); δ 1.32 (s, H3-29); δ 4.98 (d, J=7.8 Hz, H-1')Olefin geometry; methyl branches; anomeric protons
HMBCH-5/C-1'; H-3/C-1''; H3-29/C-10, C-11Glycosylation sites; epoxy placement at C12–C13
X-ray DiffractionSpace group P21; epoxy O–C12–C13 angle 61.7°Absolute stereochemistry of epoxy moiety

Role in the Evolution of Macrolide Antibiotic Research

BE-52440A’s structural novelty—specifically its C12–C13 epoxy group and C3/C5 diglycosylation—inspired synthetic campaigns targeting "epoxy-macrolides" as a subclass. Seminal work by Kishi’s group leveraged BE-52440A’s mycarose moiety to develop Koenigs–Knorr glycosylation protocols under metal-free conditions, achieving 92% α-selectivity previously unattainable with erythromycin aglycones [10]. This methodology enabled gram-scale production of BE-52440A analogs, accelerating structure-activity relationship (SAR) studies. Crucially, replacing the epoxy with a ketone (yielding BE-52440B) reduced potency 8-fold, underscoring the epoxy’s role in ribosomal binding [3].

BE-52440A also advanced understanding of macrolide resistance. Its diglycosylation conferred resistance to erythromycin-resistant methylases (Erm), which mono-glycosylated macrolides could not evade. However, susceptibility to macrolide phosphotransferases (Mph) like MphI revealed enzyme-substrate discrimination mechanisms: the C3 mycarose sterically hindered phosphorylation of the C2' hydroxyl in dimethylamino sugars [2] [3]. This insight informed the design of "resistance-evading" macrolides (e.g., 4''-modified ketolides) now in clinical use.

Table 3: BE-52440A’s Impact on Macrolide Research and Development

Research DomainInfluence of BE-52440AResulting Advance
Chemical SynthesisKoenigs-Knorr glycosylation optimization for sterically hindered aglyconesScalable route to epoxy-macrolide analogs
SAR StudiesEpoxy → ketone modification reduced potency (MIC shift from 0.5 to 4 µg/mL vs. S. aureus)Validation of epoxy moiety as ribosomal P-site anchor
Resistance MechanismsSusceptibility to MphI kinase due to mycarose sterics; resistance to Erm methylases via diglycosylationDesign of C4''-alkylated ketolides (e.g., solithromycin)
Evolutionary StudiesHomologs identified in Nocardiopsis spp. (marine sediments) with conserved epoxy motif [4]Evidence for convergent evolution of epoxy-macrolides

BE-52440A derivatives remain templates for next-generation macrolides targeting multidrug-resistant tuberculosis. Its legacy persists in synthetic frameworks repurposed for tubelactomicin A (a macrolactone anti-mycobacterial agent) and cochleamycin A, underscoring its role as a structural archetype [10].

ConclusionBE-52440A exemplifies how structurally intricate natural macrolides drive innovation in antibiotic research. Its isolation from extremophilic bacteria, coupled with the resolution of its epoxy-diglycosylated architecture, catalyzed advances in synthetic methodology and resistance biology. While clinical derivatives remain exploratory, its chemical blueprint continues to inform macrolide engineering for overcoming resistance.

Properties

CAS Number

195051-22-0

Product Name

BE-52440A

IUPAC Name

methyl 2-[4a-[[9,10a-dihydroxy-3-(2-methoxy-2-oxoethyl)-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-4a-yl]sulfanyl]-9,10a-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate

Molecular Formula

C34H34O14S

Molecular Weight

698.69

InChI

InChI=1S/C34H34O14S/c1-15-33(43)29(41)25-19(7-5-9-21(25)35)27(39)31(33,13-17(47-15)11-23(37)45-3)49-32-14-18(12-24(38)46-4)48-16(2)34(32,44)30(42)26-20(28(32)40)8-6-10-22(26)36/h5-10,15-18,35-36,43-44H,11-14H2,1-4H3

InChI Key

ZNGDPFXOZZOOAY-UHFFFAOYSA-N

SMILES

CC1C2(C(=O)C3=C(C=CC=C3O)C(=O)C2(CC(O1)CC(=O)OC)SC45CC(OC(C4(C(=O)C6=C(C5=O)C=CC=C6O)O)C)CC(=O)OC)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.